![molecular formula C11H18ClNOS B1421885 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride CAS No. 1258650-79-1](/img/structure/B1421885.png)
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride
Overview
Description
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17NOS·HCl. It is known for its unique structure, which includes a phenyl ring substituted with a methoxyethyl sulfanyl group and an ethanamine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the introduction of the methoxyethyl sulfanyl group to the phenyl ring. This is followed by the attachment of the ethanamine moiety.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxyethyl sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with different substituents on the phenyl ring or variations in the ethanamine moiety.
Properties
IUPAC Name |
1-[4-(2-methoxyethylsulfanyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2;/h3-6,9H,7-8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZYXIWRIALLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SCCOC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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